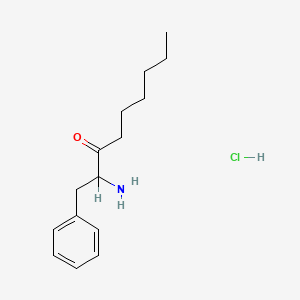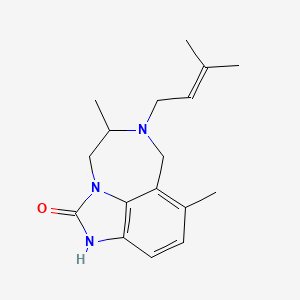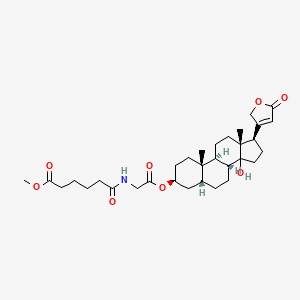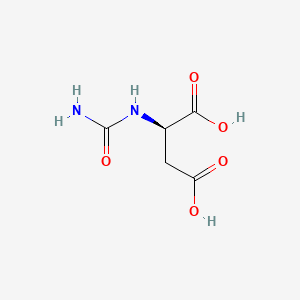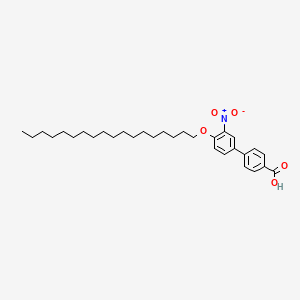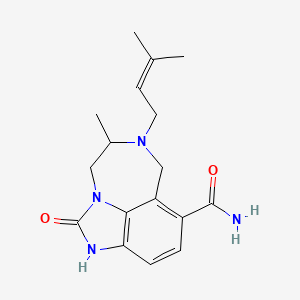![molecular formula C30H33ClN2O10S B12704203 (E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol CAS No. 132121-40-5](/img/structure/B12704203.png)
(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzobbenzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzothiepin moiety, a piperazine ring, and a butenedioic acid group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzobbenzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the benzothiepin moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiepin ring.
Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzothiepin derivative reacts with a piperazine compound.
Incorporation of the butenedioic acid group: The final step involves the addition of the butenedioic acid group through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzobbenzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzobbenzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzobbenzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Properties
CAS No. |
132121-40-5 |
|---|---|
Molecular Formula |
C30H33ClN2O10S |
Molecular Weight |
649.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H25ClN2O2S.2C4H4O4/c23-18-5-6-21-17(15-18)16-20(19-3-1-2-4-22(19)28-21)27-14-12-25-9-7-24(8-10-25)11-13-26;2*5-3(6)1-2-4(7)8/h1-6,15-16,26H,7-14H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
RQHCIMYYPGDSOA-LVEZLNDCSA-N |
Isomeric SMILES |
C1N(CCN(C1)CCOC2=CC3=C(SC4=CC=CC=C24)C=CC(=C3)Cl)CCO.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCO)CCOC2=CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


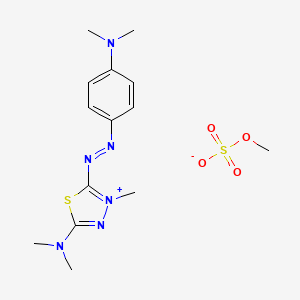
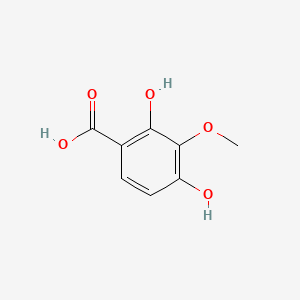
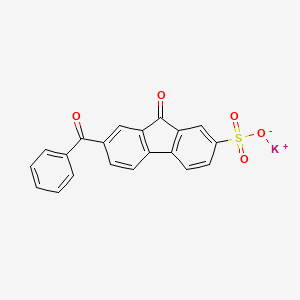
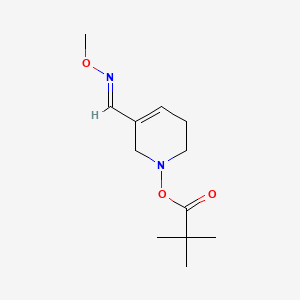
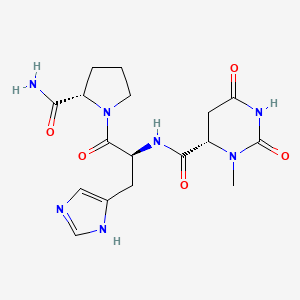
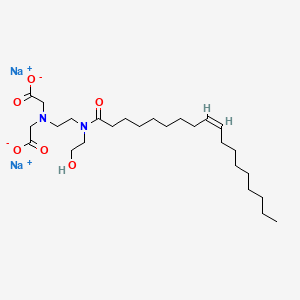
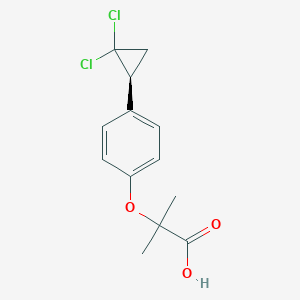
![3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate](/img/structure/B12704164.png)
